Sphingosine Kinase 1 Inhibitor II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

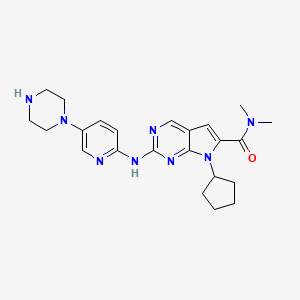

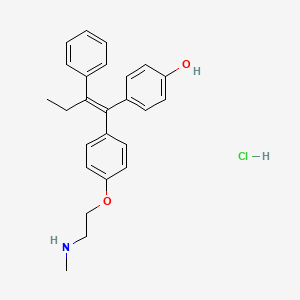

Sphingosine Kinase 1 Inhibitor II (commonly referred to as PF-543 ) is a potent inhibitor targeting Sphingosine Kinase 1 (SPHK1). SPHK1 is an enzyme responsible for catalyzing the conversion of sphingosine to sphingosine-1-phosphate (S1P), which plays a crucial role in various cellular processes .

Molecular Structure Analysis

The crystal structure of SPHK1 in complex with PF-543 has been elucidated through X-ray crystallography. PF-543 binds to SPHK1 in a bent conformation, resembling that of a bound sphingosine substrate. Notably, the head group of PF-543 is rotated, providing insights into its binding mode and interactions with the enzyme .

Scientific Research Applications

Cancer Treatment

PF-543 is known for its role as a potent and selective inhibitor of sphingosine kinase 1 (SK1), which is involved in the growth of cancer cells. The inhibition of SK1 by PF-543 can lead to reduced growth of certain types of cancer cells, making it a potential therapeutic agent for cancer treatment .

Molecular Synthesis

Research has been conducted on the synthesis of PF-543 derivatives using simple synthetic methods. These derivatives are studied for their potential biological activities and could provide insights into the development of new therapeutic compounds .

Anticancer Activity Enhancement

Studies have been performed to verify the necessity of certain groups within the PF-543 molecule for its anticancer activity. Modifications to these groups can lead to derivatives with similar or enhanced anticancer activities compared to PF-543 itself .

Non-Small Cell Lung Cancer (NSCLC) Treatment

Novel dimer derivatives of PF-543 have been synthesized and evaluated for their efficacy in increasing anticancer activity, particularly in NSCLC cell lines and xenograft animal models .

Biological Imaging

A derivative known as BODIPY-PF-543 has been synthesized for biological imaging purposes. This derivative can be used to study the biological activity of SK1 inhibitors in vitro, providing additional evidence on their anticancer activity .

properties

IUPAC Name |

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4S/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUXORBZRBIOMQ-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735359 |

Source

|

| Record name | [(2R)-1-{[4-({3-[(Benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sphingosine Kinase 1 Inhibitor II | |

CAS RN |

1415562-82-1 |

Source

|

| Record name | [(2R)-1-{[4-({3-[(Benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)

![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)